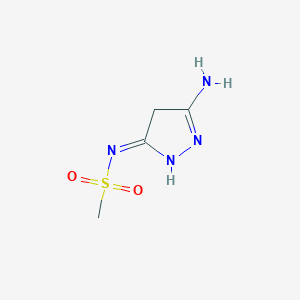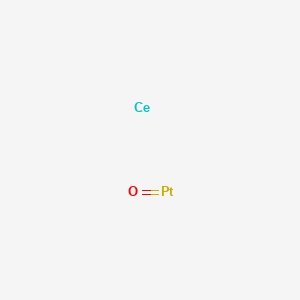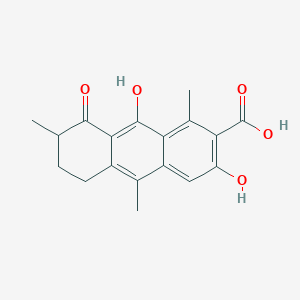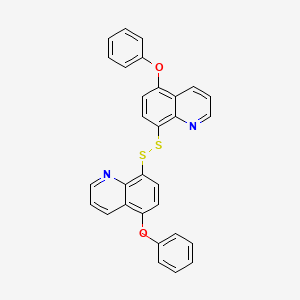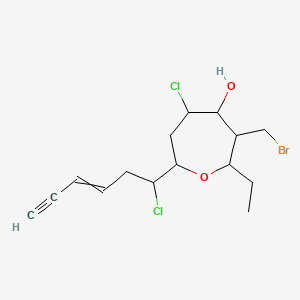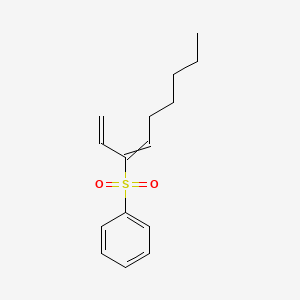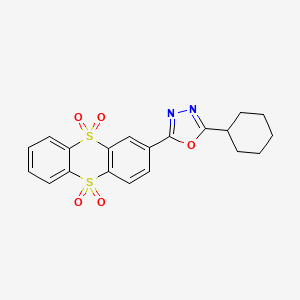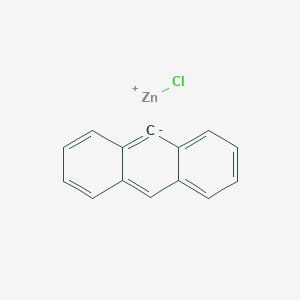![molecular formula C49H70BrP B14267408 (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide CAS No. 185384-87-6](/img/structure/B14267408.png)
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide is a complex organic compound that features a cholestane backbone with a triphenylphosphonium group attached via a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide typically involves multiple steps:
Formation of the Triphenylphosphonium Salt: This can be achieved by reacting triphenylphosphine with an appropriate alkyl halide under reflux conditions.
Attachment to Cholestane Backbone: The triphenylphosphonium salt is then reacted with a cholestane derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide can undergo various chemical reactions, including:
Oxidation: The triphenylphosphonium group can be oxidized to form triphenylphosphine oxide.
Substitution: The bromide ion can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields triphenylphosphine oxide, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide has several applications in scientific research:
Mécanisme D'action
The mechanism by which (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers, targeting specific molecular pathways within cells . This targeting capability is particularly useful in drug delivery and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar structural features.
Cholestane Derivatives: Compounds with a cholestane backbone that exhibit similar biological activities.
Uniqueness
What sets (3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide apart is its combination of a cholestane backbone with a triphenylphosphonium group. This unique structure allows it to interact with both organic and biological systems in ways that other compounds cannot, making it a valuable tool in various fields of research .
Propriétés
Numéro CAS |
185384-87-6 |
|---|---|
Formule moléculaire |
C49H70BrP |
Poids moléculaire |
770.0 g/mol |
Nom IUPAC |
4-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C49H70P.BrH/c1-37(2)18-17-19-38(3)45-29-30-46-44-28-27-40-36-39(31-33-48(40,4)47(44)32-34-49(45,46)5)20-15-16-35-50(41-21-9-6-10-22-41,42-23-11-7-12-24-42)43-25-13-8-14-26-43;/h6-14,21-26,37-40,44-47H,15-20,27-36H2,1-5H3;1H/q+1;/p-1/t38-,39+,40+,44+,45-,46+,47+,48+,49-;/m1./s1 |
Clé InChI |
JFIVOZKNAWKEMH-SEOUFKLDSA-M |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


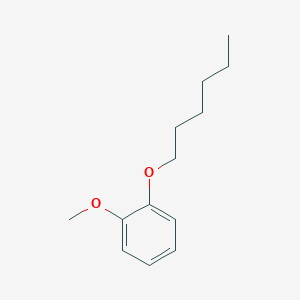
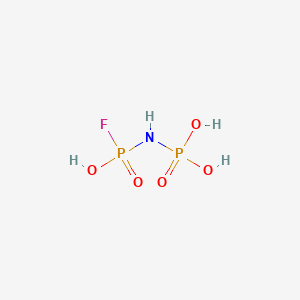
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
